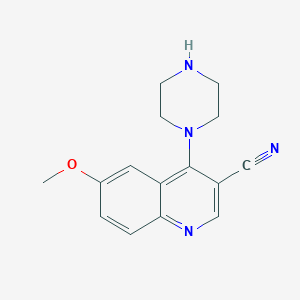6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15923772
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H16N4O |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 6-methoxy-4-piperazin-1-ylquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C15H16N4O/c1-20-12-2-3-14-13(8-12)15(11(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3 |
| Standard InChI Key | QIVJAUSIAHVJFK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Structure
The compound consists of a quinoline scaffold with:
-
6-methoxy group: Enhances electron density and solubility.
-
4-(piperazin-1-yl) group: Introduces flexibility and hydrogen-bonding capacity.
-
3-carbonitrile group: Contributes to electrophilic reactivity and potential bioactivity.
The SMILES notation N#Cc1cnc2c(c1N1CCNCC1)cc(cc2)OC confirms the regioselective placement of substituents .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₄O | |
| Molecular Weight | 268.31 g/mol | |
| CAS Number | 1255780-54-1 | |
| PubChem CID | Not explicitly listed | – |
| LogP (Predicted) | ~3.55 (for analogous compounds) |
Key Functional Groups and Reactivity
-
Cyano group (-C≡N): Participates in nucleophilic substitution and coordination chemistry.
-
Piperazine ring: Facilitates hydrogen bonding and interactions with biological targets.
-
Methoxy group (-OCH₃): Modulates lipophilicity and electronic effects on the quinoline ring.
Synthesis and Preparation
Synthetic Pathways
While direct synthesis data for this compound is limited, analogous methods for quinoline-piperazine hybrids provide insights:
-
Nucleophilic Aromatic Substitution:
-
Post-Functionalization:
Challenges and Optimization
-
Regioselectivity: Control of substitution at the C4 position requires careful reaction conditions.
-
Purification: Broad or overlapping peaks in NMR may necessitate advanced chromatographic techniques .
Biological and Pharmacological Insights
| Compound | Target Organism | MIC (μM) | Key Features | Source |
|---|---|---|---|---|
| 6,7-Dimethoxy analog | S. aureus | 10 | Chlorine-substituted benzoyl | |
| 2-Position isomer | P. aeruginosa | >50 | Limited Gram-negative activity |
Mechanistic Hypothesis:
-
Membrane Disruption: Methoxy and cyano groups may enhance lipophilicity, enabling membrane penetration in Gram-positive bacteria .
-
Enzyme Inhibition: Docking studies suggest interactions with tyrosyl-tRNA synthetase or DNA gyrase B .
Comparative Analysis with Related Compounds
Structural Isomers
Functional Analogues
| Compound | Key Feature | Application | Source |
|---|---|---|---|
| Bosutinib derivatives | 4-Aminoquinoline core | Kinase inhibition | |
| Spiro[indole-pyridine] hybrids | Indole-nitrile conjugation | Antipersister activity |
Research Gaps and Future Directions
-
Biological Profiling:
-
MIC/MBC Assays: Prioritize S. aureus, E. coli, and C. albicans.
-
Molecular Docking: Investigate binding to DNA gyrase or topoisomerase IV.
-
-
Synthetic Optimization:
-
Toxicity Evaluation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume